molecular formula C12H14FN3O2 B4945759 1-(dimethylamino)-3-(4-fluoroanilino)pyrrolidine-2,5-dione

1-(dimethylamino)-3-(4-fluoroanilino)pyrrolidine-2,5-dione

Cat. No.: B4945759
M. Wt: 251.26 g/mol
InChI Key: RSBQRTBKNWAGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)-3-(4-fluoroanilino)pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with dimethylamino and fluoroanilino groups, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(dimethylamino)-3-(4-fluoroanilino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-3-(4-fluoroanilino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(Dimethylamino)-3-(4-fluoroanilino)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(dimethylamino)-3-(4-fluoroanilino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Dimethylamino)-3-(4-fluoroanilino)pyrrolidine-2,5-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    1-(Dimethylamino)-3-(4-chloroanilino)pyrrolidine-2,5-dione: Differing by the presence of a chlorine atom instead of a fluorine atom.

    1-(Dimethylamino)-3-(4-bromoanilino)pyrrolidine-2,5-dione: Differing by the presence of a bromine atom instead of a fluorine atom.

These comparisons help to understand the specific properties and potential advantages of this compound in various applications.

Properties

IUPAC Name

1-(dimethylamino)-3-(4-fluoroanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c1-15(2)16-11(17)7-10(12(16)18)14-9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBQRTBKNWAGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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